3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a fluorinated organic compound characterized by its trifluoromethyl groups and amide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,2-trifluoroacetic acid and 2-methyl-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Intermediate Formation: The intermediate trifluoroacetyl chloride is formed by reacting 2,2,2-trifluoroacetic acid with thionyl chloride.
Amide Formation: The final step involves the reaction of the intermediate with 2-methyl-2-propanolamine to form the desired compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to less fluorinated species.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl carboxylic acids.
Reduction Products: Less fluorinated derivatives.
Substitution Products: Amides or other substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The amide group can participate in hydrogen bonding and other interactions, influencing its binding affinity to target molecules.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-methyl-2-propanoic acid: Similar structure but lacks the amide functionality.
2,2,2-Trifluoroacetic acid: A simpler compound without the methyl or amide groups.
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: Contains a hydroxyl group instead of the amide group.
Uniqueness: 3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to its combination of trifluoromethyl and amide groups, which confer distinct chemical and biological properties compared to its similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO3/c1-4(3(15)16,6(10,11)12)13-2(14)5(7,8)9/h1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIZFFIAUNQIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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